N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, commonly known as GlyH-101, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, , , , , ] This small molecule belongs to the glycine hydrazide class of CFTR inhibitors and is widely employed as a pharmacological tool in scientific research to study CFTR function and related physiological processes. [, , ]
GlyH-101 was first synthesized and characterized by Muanprasat et al. [] The synthesis involves a multi-step process starting with the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with glycine hydrazide to form the corresponding hydrazone intermediate. This intermediate is then reacted with 2-naphthyl isocyanate to yield GlyH-101.
GlyH-101 inhibits CFTR by occluding the channel pore from the extracellular side, effectively blocking chloride ion permeation. [, ] This mechanism is supported by several lines of evidence:
Investigating CFTR function in various cell types: GlyH-101 is used to study CFTR function in various cell types, including epithelial cells from the airways, intestines, pancreas, and sweat glands. [, , , , , , , , , , , , , , , , ] This has helped elucidate CFTR's role in fluid and electrolyte transport, mucus viscosity, and pH regulation in these tissues.
Characterizing the pharmacology of CFTR: GlyH-101 serves as a valuable tool for characterizing the pharmacology of CFTR. [, , , ] By comparing its effects with other CFTR inhibitors and potentiators, researchers can gain insights into the binding sites and mechanisms of action of these compounds.
Developing animal models of CF: The ability of GlyH-101 to inhibit CFTR function in vivo has led to its use in creating animal models of cystic fibrosis. [] These models are invaluable for studying the pathophysiology of CF and for testing potential therapeutic interventions.
Exploring potential therapeutic applications: While not currently used clinically, GlyH-101's inhibitory effects on CFTR have sparked interest in its potential therapeutic applications for diseases involving CFTR hyperactivity, such as secretory diarrhea. [, ]
Developing more potent and selective CFTR inhibitors: Despite its potency and selectivity, there is still room for improvement in the development of even more potent and selective CFTR inhibitors based on the GlyH-101 scaffold. []
Exploring potential off-target effects: As with any pharmacological tool, it's crucial to thoroughly investigate potential off-target effects of GlyH-101 to ensure accurate interpretation of experimental results and to assess its suitability for therapeutic applications. [, ]
Investigating its potential in combination therapies: Combining GlyH-101 with other CFTR modulators, such as correctors or potentiators, could potentially enhance its therapeutic efficacy for treating CF. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7